2-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the thiadiazole ring followed by the introduction of the ethoxy and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxyethyl groups are replaced by other nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other thiadiazole derivatives, such as:
2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide: This compound has a similar structure but differs in the substitution pattern on the thiadiazole ring.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound contains a triazole ring in addition to the thiadiazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15N3O3S2 |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-ethoxy-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C9H15N3O3S2/c1-3-15-6-7(13)10-8-11-12-9(17-8)16-5-4-14-2/h3-6H2,1-2H3,(H,10,11,13) |
InChI Key |
SNJFHHQQXLVJQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=NN=C(S1)SCCOC |
Origin of Product |
United States |
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